2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)
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Overview
Description
2,2’-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol) is a compound belonging to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties . The structure of this compound includes a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, making it an important scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 1,8-naphthyridines, including 2,2’-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol), can be achieved through various methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures . Another method is the Friedländer approach, which uses green strategies and involves the cyclization of intermediates . Industrial production methods often employ metal-catalyzed synthesis and hydroamination of terminal alkynes followed by Friedländer cyclization .
Chemical Reactions Analysis
2,2’-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethylation agents, arylation reagents, and dehydrogenative coupling catalysts . Major products formed from these reactions include trisubstituted 2-amino-1,8-naphthyridines and other functionalized naphthyridine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a component in light-emitting diodes and dye-sensitized solar cells . In biology and medicine, 1,8-naphthyridine derivatives have shown potential as anticancer agents, DNA intercalators, and inhibitors of various enzymes . They also exhibit anti-inflammatory, antimalarial, antifungal, and antibacterial properties . In industry, these compounds are used in the development of molecular sensors and self-assembly host-guest systems .
Mechanism of Action
The mechanism of action of 2,2’-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol) involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it binds between adjacent base pairs, altering the DNA conformation and inhibiting DNA replication or transcription . This leads to the suppression of cancer cell growth. Additionally, it may inhibit specific enzymes involved in various biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2,2’-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol) include other 1,8-naphthyridine derivatives such as 2-amino-7-hydroxymethyl-1,8-naphthyridine, 2-amino-1,8-naphthyridine-7-carboxaldehyde, and 2,7-dimethyl-4-methoxy-1,8-naphthyridine These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications
Properties
CAS No. |
91860-05-8 |
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Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-(7-methyl-2-propyl-1,8-naphthyridin-4-yl)amino]ethanol |
InChI |
InChI=1S/C16H23N3O2/c1-3-4-13-11-15(19(7-9-20)8-10-21)14-6-5-12(2)17-16(14)18-13/h5-6,11,20-21H,3-4,7-10H2,1-2H3 |
InChI Key |
XGLKXPGOEJGYDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC(=NC2=N1)C)N(CCO)CCO |
Origin of Product |
United States |
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